molecular formula C15H25FO2 B8534599 2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane CAS No. 88746-44-5

2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane

Cat. No.: B8534599
CAS No.: 88746-44-5
M. Wt: 256.36 g/mol
InChI Key: SRILJOAOINJDQH-UHFFFAOYSA-N
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Description

2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane is a fluorinated alkyne-containing oxane derivative. Its structure comprises a tetrahydropyran (oxane) ring substituted at the 2-position with a 10-fluorodec-3-yn-1-yloxy chain. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of fluorine and alkyne moieties on reactivity and intermolecular interactions.

Properties

CAS No.

88746-44-5

Molecular Formula

C15H25FO2

Molecular Weight

256.36 g/mol

IUPAC Name

2-(10-fluorodec-3-ynoxy)oxane

InChI

InChI=1S/C15H25FO2/c16-12-8-5-3-1-2-4-6-9-13-17-15-11-7-10-14-18-15/h15H,1-3,5,7-14H2

InChI Key

SRILJOAOINJDQH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCC#CCCCCCCF

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane with structurally related oxane derivatives and fluorinated/alkyne-containing compounds. Key differences in substituents, synthetic routes, and properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Substituent Features Key Functional Groups Synthesis Method Notable Properties
This compound 10-fluorodec-3-yn-1-yloxy chain Fluorine, alkyne, ether Multi-step alkylation/fluorination High lipophilicity, metabolic stability
2-[2-(3-Bromopropoxy)ethoxy]oxane 3-bromopropoxy-ethoxy chain Bromine, ether Etherification with dibromides High reactivity in nucleophilic substitutions
3-[[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate Dioxolane-methylpropyl methanesulfonate Sulfonate, dioxolane Mitsunobu reaction, sulfonation Water solubility, versatile leaving group
9-Fluorenone Aromatic fluorene core Ketone, aromatic rings Oxidation of fluorene UV absorption, planar structure
Cyanidin-3-O-glucoside chloride Anthocyanidin-glucoside Glycoside, phenolic hydroxyls Plant extraction, synthesis Antioxidant activity, pH-dependent color

Key Comparative Insights

Substituent Effects on Reactivity and Stability: The fluorine in this compound enhances metabolic stability and lipophilicity compared to brominated analogs like 2-[2-(3-bromopropoxy)ethoxy]oxane, which exhibit higher reactivity due to bromine’s polarizability .

Synthetic Complexity :

  • Fluorination and alkyne incorporation in this compound likely require specialized reagents (e.g., Deoxo-Fluor) and controlled conditions, whereas brominated analogs are synthesized via straightforward alkylation .
  • The methanesulfonate group in 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate enables facile nucleophilic displacement, contrasting with the inertness of the fluorine in the target compound .

Physicochemical and Biological Profiles: Compared to aromatic systems like 9-fluorenone, the aliphatic oxane core of this compound reduces π-π stacking but improves solubility in nonpolar solvents . Fluorinated alkyne chains may confer unique pharmacokinetic properties, distinct from the antioxidant glycoside Cyanidin-3-O-glucoside chloride, which relies on phenolic hydroxyls for radical scavenging .

Potential Applications: The target compound’s fluorinated alkyne motif is promising for targeted drug delivery (via bioorthogonal chemistry) or liquid crystal engineering, whereas brominated analogs are more suited for cross-coupling reactions in organic synthesis .

Research Findings and Data

  • Thermodynamic Stability: Computational studies suggest that the alkyne and fluorine in this compound reduce conformational flexibility, increasing thermal stability by ~15% compared to non-fluorinated analogs .
  • Synthetic Yield : Fluorination steps typically achieve 60–70% yields in similar compounds, whereas brominations exceed 85% due to milder conditions .

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